molecular formula C10H12ClF2N3 B1476689 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine CAS No. 2091716-70-8

2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine

Cat. No.: B1476689
CAS No.: 2091716-70-8
M. Wt: 247.67 g/mol
InChI Key: QIGYLRQHNSWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a sophisticated synthetic building block. This pyrazine derivative is specifically designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value: Compounds within this chemical class are frequently employed in the synthesis of more complex molecules targeting various disease pathways. Pyrazine-based structures are recognized for their potential in developing inhibitors for specific cellular targets. For instance, research into pyrazine compounds has demonstrated their utility in designing inhibitors for enzymes like the SHP2 protein, a non-receptor protein tyrosine phosphatase implicated in cell proliferation and survival pathways relevant to oncology . The structural motifs present in this molecule—a chloropyrazine ring and a substituted piperidine—are common features in small molecules investigated for their biological activity, making it a valuable intermediate for constructing targeted chemical libraries . Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not meant for human, veterinary, or household use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-chloro-3-[3-(difluoromethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-2-7(6-16)9(12)13/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYLRQHNSWUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The compound's structure suggests various avenues for biological activity, particularly due to the presence of the pyrazine ring, which is known for its diverse pharmacological properties. Pyrazines often exhibit antimicrobial, antitumor, antioxidant, and antiviral activities. The incorporation of fluorine in the piperidine ring can enhance the compound's metabolic stability and potency, making it a candidate for further research in medicinal chemistry .

Biological Activity Overview

While direct studies on 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine are sparse, related compounds have demonstrated several biological activities that may be extrapolated to this compound. The following table summarizes potential biological activities based on structural analogs:

Activity Description
AntimicrobialSimilar pyrazine derivatives have shown efficacy against various bacterial strains.
AntitumorPyrazine-containing compounds have been studied for their ability to inhibit tumor growth.
AntioxidantCompounds in this class exhibit properties that scavenge free radicals.
AntiviralSome pyrazines have shown activity against viral infections in preliminary studies.

Case Studies and Research Findings

  • Antitumor Activity : A study on pyrazine derivatives indicated that modifications at the 2 and 6 positions of the pyrazine ring could lead to significant antitumor effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro .
  • Antimicrobial Properties : Research has shown that pyrazine derivatives possess broad-spectrum antimicrobial activity. A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .
  • Mechanism of Action : Although specific mechanisms for this compound are not well-documented, it is hypothesized that compounds with similar structures may act through receptor interactions or enzyme inhibition pathways .

Future Research Directions

Given the promising structural characteristics and the biological activities exhibited by related compounds, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the biological activity of this compound.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a piperidine moiety substituted with a difluoromethyl group. The presence of chlorine and fluorine atoms enhances its biological activity and metabolic stability, making it a candidate for drug development.

Pharmacological Applications

  • Antidepressant Activity :
    • Pyrazine derivatives, including this compound, have been studied for their potential antidepressant effects. Research indicates that modifications in the piperidine structure can influence serotonin receptor interactions, which are crucial for mood regulation .
  • Phosphodiesterase Inhibition :
    • Compounds similar to 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine have been identified as phosphodiesterase inhibitors. Phosphodiesterase enzymes play significant roles in various cellular processes, and their inhibition can lead to therapeutic effects in conditions like depression and anxiety disorders .
  • Antimicrobial Properties :
    • The pyrazine core is associated with antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities of Pyrazine Derivatives

Activity TypeRelated CompoundsObservations
AntidepressantVarious pyrazine derivativesPotential modulation of serotonin receptors
Phosphodiesterase InhibitionPyrazine-based inhibitorsEffective in preclinical models for mood disorders
AntimicrobialSimilar pyrazinesEffective against bacterial strains

Case Study: Development of PDE Inhibitors

A notable study explored the synthesis of pyrazine compounds as phosphodiesterase 10 inhibitors. The research demonstrated that structural modifications significantly enhanced inhibitory activity, suggesting that this compound could be further developed for similar therapeutic uses .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A potential synthetic route includes:

  • Formation of the Pyrazine Core : Utilizing cyclization methods to create the pyrazine structure.
  • Substitution Reactions : Introducing the difluoromethyl group through electrophilic fluorination techniques.
  • Piperidine Attachment : Employing nucleophilic substitution to attach the piperidine moiety.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Pyrazine Cores

The following compounds share the pyrazine backbone but differ in substituents, enabling comparisons of physicochemical properties and reactivity:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (NMR, IR) Reference
2-Chloro-3-(2-quinolylthio)pyrazine Chlorine (C2), 2-quinolylthio (C3) N/A IR: 1779 cm⁻¹ (C=N), 654 cm⁻¹ (quinoline ring)
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Chlorine (C2), 1-methylpyrrolidin-2-yl (C3) N/A NMR: δ 2.5–3.5 (pyrrolidine protons)
2-Chloro-3-(piperazin-1-yl)pyrazine Chlorine (C2), piperazine (C3) N/A Molecular formula: C₈H₁₁N₄Cl
2-Chloro-3-(phenyl)pyrazine Chlorine (C2), phenyl (C3) 182–184 (dec.) NMR: δ 7.2–8.1 (aromatic protons)
2-Chloro-3-(4-methoxyphenyl)pyrazine Chlorine (C2), 4-methoxyphenyl (C3) 103–106 NMR: δ 3.8 (OCH₃), 6.9–7.4 (aromatic protons)

Key Observations :

  • Electronic Effects : The 3-(difluoromethyl)piperidine group in the target compound introduces strong electron-withdrawing effects due to the difluoromethyl moiety, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., 4-methoxyphenyl in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-Chloro-3-(2-quinolylthio)pyrazine 2-Chloro-3-(piperazin-1-yl)pyrazine
Molecular Weight (g/mol) ~265 (estimated) ~317 198.65
Solubility Likely polar aprotic solvents Insoluble in water; soluble in DMSO Soluble in DMF, DCM
Stability Hydrolytically stable (C-Cl) Stable under inert conditions Sensitive to moisture (piperazine)

Insights :

  • Chlorine at C2 is a common feature across analogs, contributing to stability and serving as a handle for further functionalization via nucleophilic substitution .

Preparation Methods

Pyrazine Ring Functionalization

The pyrazine core is generally prepared or procured with a chloro substituent at the 2-position. This chloro group serves as a reactive site for nucleophilic aromatic substitution (SNAr) to attach the piperidinyl moiety.

  • Starting Material: 2-chloropyrazine or derivatives thereof
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: Base catalysts like potassium carbonate or cesium carbonate to facilitate substitution

Coupling Reaction: Attachment of Piperidinyl Group to Pyrazine

The key step is the nucleophilic substitution of the 2-chloropyrazine by the piperidine nitrogen bearing the difluoromethyl substituent. This is typically conducted under heating to promote the displacement of chlorine.

  • Typical Conditions:
    • Temperature: 80–120°C
    • Time: Several hours (4–24 h)
    • Solvent: Polar aprotic solvents (DMF, DMSO)
    • Base: Potassium carbonate or other suitable base to deprotonate the piperidine nitrogen

Purification and Isolation

After the reaction, the mixture is subjected to filtration, solvent removal, and purification via recrystallization or chromatographic techniques to isolate the pure 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Notes
Piperidine ring formation Amino alcohols, difluoromethyl iodide, base 0–80 2–8 Organic solvents Control regioselectivity and yield
Pyrazine chloro derivative prep Commercial or synthesized 2-chloropyrazine N/A N/A N/A Starting material for substitution
Nucleophilic substitution Piperidine derivative, base (K2CO3), DMF or DMSO 80–120 4–24 DMF, DMSO Key coupling step
Purification Filtration, recrystallization, chromatography Ambient Variable Various To achieve >98% purity

Research Findings and Industrial Considerations

  • The preparation of fluorinated heterocycles such as trifluoromethyl and difluoromethyl piperidinyl pyrazines is well-documented in patent literature and academic reviews, emphasizing the importance of reaction temperature, catalyst loading, and solvent choice to optimize yield and purity.
  • Industrial processes often employ lower aliphatic alcohols as solvents and carefully controlled hydrogenation or dechlorination steps to achieve selective substitution, as seen in related trifluoromethylpyridine derivatives.
  • The electron-withdrawing nature of the difluoromethyl group influences the reactivity of intermediates and final compounds, requiring tailored reaction conditions to balance reactivity and stability.
  • High purity (>98%) and high selectivity (>90%) are achievable with optimized reaction parameters, making these methods suitable for scale-up in pharmaceutical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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